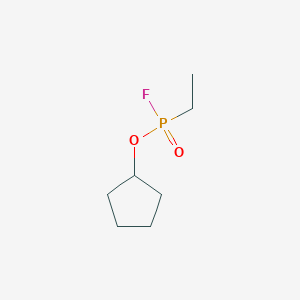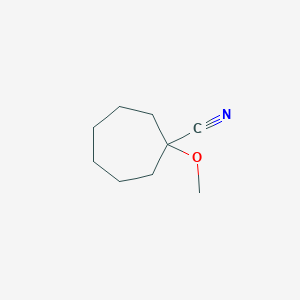
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is an organic compound with a unique structure characterized by a cyclohexane ring substituted with two methyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylcyclohexanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate. The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,6-dimethylcyclohexanone followed by oxidation. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process, while oxidizing agents like chromium trioxide can facilitate the conversion to the aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 2,6-dimethylcyclohexanecarboxylic acid.
Reduction: 2,6-dimethylcyclohexanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Industrial Chemistry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to changes in their activity. This interaction can affect metabolic pathways and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the methyl substitutions, resulting in different chemical properties.
2,6-Dimethylcyclohexanol: The alcohol counterpart of the compound, with different reactivity.
2,6-Dimethylcyclohexanone: The ketone counterpart, used in different synthetic applications.
Uniqueness
Cyclohexanecarboxaldehyde, 2,6-dimethyl-, (1alpha,2alpha,6alpha)-(9CI) is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This combination imparts distinct reactivity and makes it valuable for specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(2S,6R)-2,6-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h6-9H,3-5H2,1-2H3/t7-,8+,9? |
Clave InChI |
XXGMGNSKVTYPDN-JVHMLUBASA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H](C1C=O)C |
SMILES canónico |
CC1CCCC(C1C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
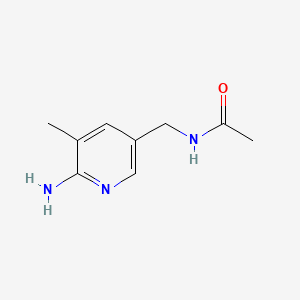
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

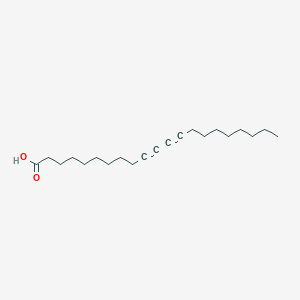
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
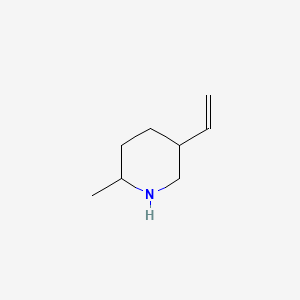
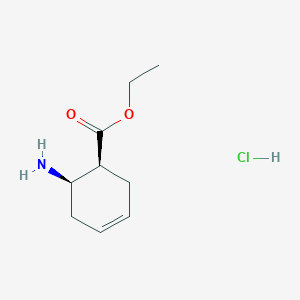

![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
